Azido-PEG8-acid

Catalog No.
S520298
CAS No.
M.F
C19H37N3O10
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG8-acid

Product Name

Azido-PEG8-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C19H37N3O10

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h1-18H2,(H,23,24)

InChI Key

URUGOEBULOZLBF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azido-PEG8-acid

The exact mass of the compound Azido-PEG8-acid is 467.2479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG8-acid is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid, separated by a discrete polyethylene glycol (PEG) chain of exactly eight ethylene oxide units. This monodisperse structure ensures batch-to-batch consistency and simplifies the characterization of final conjugates, a critical factor in therapeutic and diagnostic development. The azide group enables highly efficient and specific covalent bond formation with alkyne-containing molecules via 'click chemistry,' while the carboxylic acid allows for standard coupling to primary amines. The hydrophilic PEG8 spacer enhances the aqueous solubility of conjugated molecules, such as hydrophobic drugs, and provides a defined spatial separation of 28 atoms between conjugated partners.

Substituting Azido-PEG8-acid with alternatives like polydisperse (poly-PEG) mixtures, or even monodisperse PEGs of different lengths (e.g., PEG4, PEG12), is a high-risk procurement decision. Polydisperse PEGs introduce significant heterogeneity, resulting in conjugates with a range of molecular weights that are difficult to purify and characterize, leading to poor batch-to-batch reproducibility and unpredictable pharmacokinetics. Altering the discrete PEG length, even by a few units, can critically impact the final product's performance by changing steric hindrance, solubility, and the spatial distance required for optimal biological interactions, such as in PROTACs or antibody-drug conjugates (ADCs). Therefore, for applications requiring high precision and reproducibility, this specific, monodisperse PEG8 linker is not directly interchangeable with crude mixtures or other discrete-length analogs.

Ensures Product Homogeneity and Analytical Simplicity vs. Polydisperse Alternatives

The primary procurement driver for a monodisperse linker like Azido-PEG8-acid is the guarantee of a homogeneous final product. Unlike polydisperse PEG mixtures which produce a broad distribution of molecular weights, monodisperse PEGs have a Polydispersity Index (PDI) of exactly 1.0. This results in a single, sharp peak in mass spectrometry analysis of the final conjugate, whereas a polydisperse PEG linker yields a complex series of peaks, complicating purification and regulatory approval. This analytical simplicity and product uniformity are critical for reproducible manufacturing and predictable in-vivo behavior.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0 (by definition of monodisperse)
Comparator Or BaselinePolydisperse PEGs: >1.0
Quantified DifferenceN/A (Categorical difference in molecular composition)
ConditionsStandard characterization of PEG reagents via Mass Spectrometry or Gel Permeation Chromatography.

Using a monodisperse linker is essential for achieving the batch-to-batch consistency and analytical clarity required for therapeutic and diagnostic development.

Optimal PEG8 Length Enhances In Vivo Efficacy in Antibody-Drug Conjugates

The specific length of the PEG linker is a critical parameter for optimizing the in vivo performance of antibody-drug conjugates (ADCs). A systematic study in a xenograft mouse model compared ADCs with PEG linkers of 2, 4, 8, 12, and 24 units. The results showed a distinct performance threshold, where ADCs with PEG8, PEG12, and PEG24 linkers provided a 75-85% reduction in tumor weight. In contrast, shorter linkers (PEG2 and PEG4) were significantly less effective, causing only a 35-45% tumor weight reduction. This demonstrates that the PEG8 length achieves the optimal balance of tumor exposure and efficacy, a benefit not realized with shorter, common substitutes.

Evidence DimensionTumor Weight Reduction (%)
Target Compound DataADC with PEG8 linker: 75-85%
Comparator Or BaselineADCs with PEG2 and PEG4 linkers: 35-45%
Quantified DifferenceApprox. 2x greater tumor weight reduction compared to shorter linkers
ConditionsL540cy tumor cell xenograft model in SCID mice, comparing anti-CD30-MMAE ADCs with varying PEG linker lengths.

Selecting the PEG8 length can directly translate to a significant improvement in therapeutic efficacy compared to shorter, and potentially less expensive, PEG linkers.

Superior Reaction Specificity and Yield of Azide Chemistry vs. Amine-Reactive NHS Esters

The azide handle of Azido-PEG8-acid offers superior reaction control compared to amine-reactive linkers (e.g., Amine-PEG8-Acid activated as an NHS ester). Azide-alkyne click chemistry is bioorthogonal, meaning it proceeds with high efficiency and minimal side reactions in complex biological mixtures. In contrast, NHS esters react with any accessible primary amine, such as the numerous lysine residues on an antibody, leading to a heterogeneous mixture of products with varying conjugation sites and numbers. One study directly comparing site-specific chemo-enzymatic conjugation (which uses click chemistry) to non-specific NHS ester chemistry on the antibody cetuximab found that the site-specific method resulted in a 2.3-fold increase in the number of bound antibodies per cell, indicating better preservation of the antibody's binding affinity.

Evidence DimensionBound Antibodies per Cell (Relative)
Target Compound DataSite-specific click chemistry approach: 2.3-fold higher binding
Comparator Or BaselineNon-specific NHS ester chemistry: Baseline (1-fold)
Quantified Difference+130% improvement in binding efficiency
ConditionsComparison of site-specific (via TGase and click chemistry) vs. non-specific (amine-NHS ester) conjugation of a fluorophore to cetuximab antibody, evaluated by flow cytometry on cancer cells.

For applications requiring high specificity and preservation of protein function, the azide group provides a more controlled and efficient conjugation process than less specific amine-reactive methods.

Development of Homogeneous Antibody-Drug Conjugates (ADCs)

The defined, monodisperse structure of Azido-PEG8-acid is critical for producing homogeneous ADCs with a precise drug-to-antibody ratio (DAR). The evidence showing that the PEG8 length specifically enhances in-vivo antitumor efficacy makes it a rational choice over shorter or longer PEG analogs for maximizing therapeutic potential.

Synthesis of High-Potency PROTACs and Molecular Glues

In PROTAC development, the linker length is a critical parameter that dictates the formation of a productive ternary complex. The discrete 28-atom length of the PEG8 spacer allows for systematic optimization of this distance. Using a monodisperse linker is essential, as polydispersity would make it impossible to determine the optimal spacing for efficient protein degradation.

Improving Solubility and Pharmacokinetics of Hydrophobic Payloads

The hydrophilic PEG8 chain effectively increases the aqueous solubility of conjugated hydrophobic small molecules or peptides, which can prevent aggregation and improve formulation properties. This is particularly valuable in ADC construction where hydrophobic drugs can cause the conjugate to become unstable.

Site-Specific Labeling of Proteins and Oligonucleotides for Diagnostics

The combination of bioorthogonal click chemistry and a defined spacer length makes this compound well-suited for attaching diagnostic labels (e.g., fluorophores) to biologics. The azide's high specificity preserves the protein's biological function, such as antibody binding, which is often compromised by less specific amine-reactive methods.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

467.24789439 Da

Monoisotopic Mass

467.24789439 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types